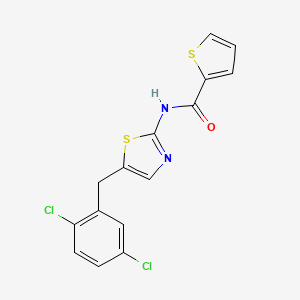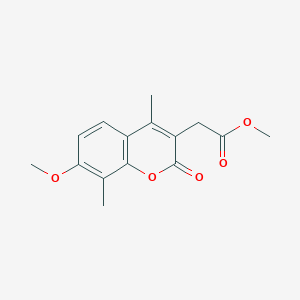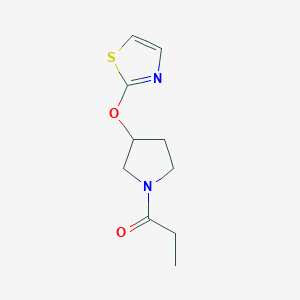
(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole”, also known as “(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone”.
Antiviral Applications
Indole derivatives, including the compound , have shown significant antiviral activity. These compounds can inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory effects against influenza A and Coxsackie B viruses . The presence of the thiazole ring in the compound enhances its antiviral properties, making it a potential candidate for developing new antiviral drugs.
Anticancer Research
The compound’s structure, featuring both indole and thiazole rings, is of particular interest in anticancer research. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The thiazole moiety contributes to the compound’s cytotoxic effects, making it a promising candidate for the development of novel anticancer agents.
Antimicrobial Activity
Indole and thiazole derivatives are well-documented for their antimicrobial properties. The compound can be explored for its potential to combat bacterial and fungal infections. Thiazole-containing compounds, in particular, have been effective against a range of microbial pathogens . This makes the compound a valuable subject for research in developing new antimicrobial therapies.
Anti-inflammatory Effects
Research has shown that indole derivatives possess significant anti-inflammatory properties. The compound’s ability to modulate inflammatory pathways can be leveraged to develop new anti-inflammatory drugs . The thiazole ring further enhances these effects, providing a dual mechanism of action that can be beneficial in treating inflammatory diseases.
Neuroprotective Applications
The compound’s structure suggests potential neuroprotective effects. Indole derivatives have been studied for their role in protecting neurons from oxidative stress and neurodegeneration . The thiazole moiety can enhance these protective effects, making the compound a candidate for research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antioxidant Properties
Both indole and thiazole derivatives are known for their antioxidant activities. The compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage . This property makes it a potential candidate for research in diseases where oxidative stress plays a critical role, such as cardiovascular diseases and aging.
Antidiabetic Research
Indole derivatives have shown promise in managing diabetes by modulating glucose metabolism and improving insulin sensitivity . The compound’s structure, incorporating the thiazole ring, can enhance these effects, making it a potential candidate for developing new antidiabetic drugs.
Herbicidal Activity
The compound can also be explored for its herbicidal properties. Thiazole derivatives have been used in the development of herbicides due to their ability to inhibit plant growth . The indole moiety can further enhance these effects, making the compound a valuable subject for agricultural research.
properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-11-3-2-10-6-14(18-13(10)7-11)15(20)19-8-12(9-19)22-16-17-4-5-23-16/h2-7,12,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXRWQLQRGTFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)
![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)




![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)